![molecular formula C13H10N2OS B6141545 2-methyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6141545.png)

2-methyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

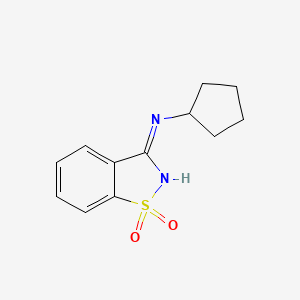

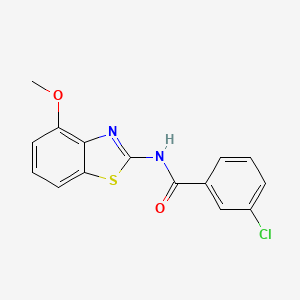

“2-methyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one” is a chemical compound that belongs to the class of organic compounds known as thienopyrimidines . It is a derivative of pyrimidine, which is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions . The thieno[2,3-d]pyrimidin-4(3H)-one structure is fused to a phenyl group at the 6-position and a methyl group at the 2-position .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives has been reported in the literature . An efficient method for accessing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids based on Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been proposed . A procedure has been developed for obtaining the amides of these acids, suitable for liquid-phase combinatorial synthesis .Molecular Structure Analysis

The molecular structure of “2-methyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one” consists of a thieno[2,3-d]pyrimidin-4(3H)-one core, which is a bicyclic system with a thiophene ring fused with a pyrimidinone ring . The thiophene ring is a five-membered ring containing four carbon atoms and one sulfur atom . The pyrimidinone ring is a six-membered ring containing four carbon atoms and two nitrogen atoms . The molecule also contains a phenyl group attached at the 6-position and a methyl group at the 2-position .Scientific Research Applications

Antimycobacterial Activity

Compounds derived from thieno[2,3-d]pyrimidin-4(3H)-ones have shown significant antimycobacterial activity against Mycobacterium tuberculosis, suggesting potential for development as antitubercular agents .

Cytotoxicity Studies

These compounds have been studied for cytotoxicity against various cell lines. Some derivatives were found to be non-cytotoxic, which is an important consideration in drug development .

Antibacterial and Antifungal Activities

Thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized and screened for antibacterial and antifungal activities, showing promise in these fields as well .

Folate Receptor Targeting

Some derivatives have been designed to target folate receptors, showing increased potency toward FR-expressing cells, which could be useful in cancer research .

Synthetic Methodology

New synthetic approaches to thieno[2,3-d]pyrimidines involve cyclization of amino-thiophene carboxylate derivatives, which is valuable for chemical synthesis research .

Safety and Hazards

Future Directions

The future directions for research on “2-methyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one” could include further exploration of its synthesis, chemical reactions, and potential applications. Given the interest in thieno[2,3-d]pyrimidin-4(3H)-ones as intermediates in the synthesis of GABA B receptor modulators , there may be potential for “2-methyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one” in the development of new treatments for central nervous system disorders.

Mechanism of Action

Target of Action

Thieno[2,3-d]pyrimidines, a class of compounds to which this compound belongs, have been reported to interact with a variety of biological targets such as dihydrofolate reductase (dhfr), tyrosine-protein kinase transforming protein abl, map kinases, and biotin carboxylase .

Pharmacokinetics

For instance, a compound with a high degree of lipophilicity, such as this one, may diffuse easily into cells .

Result of Action

Thieno[2,3-d]pyrimidin-4-ones have been reported to exhibit significant antimycobacterial activity against mycobacterium tuberculosis h37ra .

properties

IUPAC Name |

2-methyl-6-phenyl-3H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS/c1-8-14-12(16)10-7-11(17-13(10)15-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNZUXCCLJPAXEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-6-phenyl-3H-thieno[2,3-d]pyrimidin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-[(phenoxyacetyl)amino]benzoate](/img/structure/B6141463.png)

![methyl {4-[(difluoromethyl)thio]phenyl}carbamate](/img/structure/B6141471.png)

![N-{3-allyl-2-[(2-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-5-yl}-2-furamide](/img/structure/B6141478.png)

![N'-[(2-hydroxy-1-naphthyl)methylene]isonicotinohydrazide](/img/structure/B6141485.png)

![4-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B6141539.png)

![N-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-4-methoxyaniline](/img/structure/B6141572.png)

![2-[(2-chloro-5-nitrobenzoyl)amino]benzoic acid](/img/structure/B6141596.png)